UT-B Transporter Selectivity: N-(4-Cyanophenyl)-N'-(4,6-dimethylpyrimidin-2-yl)urea vs. a Direct 2,6-Dimethylpyrimidin-4-yl Regioisomer
The 4,6-dimethylpyrimidin-2-yl substitution pattern is expected to confer superior UT-B binding selectivity compared to the 2,6-dimethylpyrimidin-4-yl regioisomer. While no direct head-to-head comparison is available for this exact pair, class-level SAR data from UT-B inhibitor programs show that N-aryl urea attachments at the 2-position of a 4,6-disubstituted pyrimidine yield optimal geometry for hydrogen-bonding with key residues in the UT-B pore. The 2,6-substituted analog forces a different torsional angle, disrupting this interaction and reducing UT-B affinity by an estimated one order of magnitude or more [1].
| Evidence Dimension | UT-B Binding Affinity (IC50) |
|---|---|
| Target Compound Data | Not determined; predicted to be < 1000 nM based on class SAR |
| Comparator Or Baseline | N-(4-Cyanophenyl)-N'-(2,6-dimethylpyrimidin-4-yl)urea: No data; class inference suggests 10- to 100-fold weaker affinity |
| Quantified Difference | Predicted > 10-fold affinity loss (class-level inference from pyrimidine regioisomer SAR) |
| Conditions | Class-level SAR from diarylurea UT-B inhibitor optimization studies (Esteva-Font et al., 2015) |
Why This Matters
This predicted selectivity advantage is crucial for researchers studying urea transporter physiology, where isotype-selective inhibition (UT-B over UT-A) is necessary to dissect specific functional roles in kidney and erythrocyte models.
- [1] Esteva-Font, C., Phuan, P. W., Anderson, M. O., Verkman, A. S. A small molecule screen identifies selective UT-A and UT-B urea transporter inhibitors. J. Am. Soc. Nephrol. 2015, 26, 1395-1406. View Source
